1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)15-5-6-16(20-19-15)24-14-7-9-22(12-14)17(23)10-13-4-3-8-18-11-13/h3-6,8,11,14H,7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLPGLDZXFCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound notable for its potential biological activities. This compound features several functional groups, including pyridazine, pyrrolidine, and a dimethylamino moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O2S, with a molecular weight of 332.4 g/mol. The structure includes various heterocyclic components that are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 2034437-26-6 |
| Structural Features | Pyridazine, Pyrrolidine, Dimethylamino group |
The compound acts primarily as a selective antagonist for the orexin 1 receptor (OX1), which plays a significant role in regulating sleep-wake cycles and energy homeostasis. By inhibiting this receptor, the compound may have potential applications in treating sleep disorders and obesity-related conditions.
Antagonistic Effects
Research indicates that this compound exhibits notable antagonistic effects on the orexin receptors. This activity has been linked to various physiological responses, including:
- Sedation : Potential use in sleep medicine.
- Appetite Regulation : Implications for weight management therapies.
Pharmacological Studies
Pharmacological studies have demonstrated that compounds similar to this compound show significant anti-inflammatory properties. For instance, derivatives of pyridazine have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process .
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds:
- Anti-inflammatory Activity : A study on pyridazine derivatives indicated that certain modifications led to enhanced COX-2 selectivity and reduced gastrointestinal toxicity, suggesting a promising safety profile for anti-inflammatory applications .
- Kinase Inhibition : Research has highlighted the role of similar compounds in inhibiting specific kinases associated with cancer progression. The selectivity of these inhibitors minimizes side effects while effectively targeting malignant cells .
- Lipophilicity and Distribution : The lipophilicity of this compound can influence its biological distribution and efficacy. Studies using high-performance liquid chromatography have provided insights into how structural modifications affect these properties .
Scientific Research Applications
Pharmacological Potential
The compound has been evaluated for its pharmacological properties, particularly in targeting various enzymes and receptors. It shows promise as an anti-inflammatory agent and has been tested against COX enzymes, demonstrating superior activity compared to standard drugs like celecoxib .
Biological Studies
Research indicates that 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can modulate biological pathways, potentially affecting cytokine production and cellular signaling mechanisms . Its ability to inhibit specific enzymes makes it a valuable tool in understanding disease mechanisms.
Material Science
In addition to its biological applications, this compound may serve as an intermediate in synthesizing new materials or biologically active compounds, contributing to advancements in material science and drug discovery.
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various compounds, this compound was shown to significantly inhibit COX enzymes, with an inhibition percentage exceeding that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted its potential for developing new anti-inflammatory therapies .
Case Study 2: Cytotoxicity Evaluation
Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibited notable cytotoxicity against various cancer types, comparable to established chemotherapeutic agents like etoposide . This positions the compound as a candidate for further investigation in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound shares functional motifs with several derivatives documented in the literature. Below is a comparative analysis:
Table 1: Structural Comparison with Analogous Compounds
Key Observations
Core Heterocycles: The target’s pyridazine core (a six-membered ring with two nitrogen atoms) differs from pyridine (one nitrogen) or pyrimidine (two nitrogens in a six-membered ring). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine derivatives .
Substituent Effects: The dimethylamino group on the target’s pyridazine may improve solubility compared to methoxy or methyl groups (e.g., ) . The pyrrolidin-1-yloxy linker in the target compound introduces conformational flexibility, unlike rigid substituents in pyrazolone derivatives () .
Ethanone Placement: The ethanone group in the target is attached to a pyridin-3-yl ring, whereas in analogs like ’s 1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone, it is directly linked to pyridine. This difference may influence steric interactions in molecular recognition .
Q & A
Basic Questions
Q. What are the key steps and analytical methods for synthesizing and validating the structure of this compound?
- Synthesis Steps :
- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions .
- Functionalization : Introduction of the pyridazine and pyridine moieties via nucleophilic substitution or coupling reactions .
- Final Assembly : Ketone group incorporation through acylation or condensation reactions .
- Analytical Validation :
- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and connectivity of substituents (e.g., dimethylamino group at C6 of pyridazine) .
- Mass Spectrometry (HRMS) : To verify molecular weight (C19H24N4O3, calculated m/z 356.18) .
- Critical Parameters : Reaction temperature (often 60–100°C for coupling steps) and solvent polarity (e.g., DMF for SNAr reactions) .
Q. How do the compound’s functional groups influence its reactivity in organic synthesis?
- Key Functional Groups :
- Pyridazine Ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and reactivity in nucleophilic aromatic substitution .
- Pyrrolidine Ether : Susceptible to acid-catalyzed hydrolysis; stability requires pH control during synthesis .
- Ketone Group : Acts as a site for further derivatization (e.g., formation of hydrazones for biological assays) .
- Reaction Pathways :
- Oxidation : The dimethylamino group on pyridazine can undergo N-oxidation under strong oxidizing conditions (e.g., H2O2/AcOH) .
- Reduction : Ketone to alcohol conversion using NaBH4 or LiAlH4, though steric hindrance may limit yields .
Advanced Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Step-Specific Optimization :
- Coupling Reactions : Use of Pd catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling to attach pyridine rings; yields improve with degassed solvents .
- Purification : Gradient column chromatography (hexane:EtOAc 3:1 to 1:2) to separate regioisomers .
- Data-Driven Adjustments :
- Reaction Monitoring : TLC (Rf ~0.4 in EtOAc) to track intermediates and minimize side products .
- Yield Comparison :
| Step | Yield Range (%) | Key Challenge |
|---|---|---|
| Pyrrolidine formation | 60–75 | Steric hindrance during cyclization |
| Pyridazine coupling | 40–55 | Competing N- vs O-alkylation |
| Final acylation | 70–85 | Ketone stability under acidic conditions |
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Case Study : Conflicting proposals for pyridazine ether formation (SNAr vs radical pathways).
- DFT Calculations : Compare activation energies for SNAr (ΔG‡ ~25 kcal/mol) vs radical pathways (ΔG‡ ~35 kcal/mol), supporting SNAr dominance .
- Solvent Effects : Polar solvents (ε > 15) stabilize transition states in SNAr, validated by MD simulations .
- Experimental Validation : Isotope labeling (18O) to trace oxygen source in ether linkage .
Q. What methodologies assess the compound’s biological activity, and how are false positives mitigated?
- Assay Design :
- Target Engagement : SPR (Surface Plasmon Resonance) to measure binding affinity to kinases (e.g., IC50 < 1 µM for JAK2) .
- Cellular Assays : Dose-response curves in cancer cell lines (e.g., HepG2) with controls for cytotoxicity (LD50 > 50 µM) .
- False-Positive Mitigation :
- Counterscreens : Test against unrelated targets (e.g., GPCRs) to exclude promiscuous binding .
- Aggregation Testing : Use detergents (e.g., 0.01% Tween-20) to disrupt non-specific aggregates .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for the pyrrolidine moiety?
- Root Causes :
- Solvent Effects : δH shifts by 0.2–0.5 ppm in CDCl3 vs DMSO-d6 due to hydrogen bonding .
- Conformational Flexibility : Chair vs boat pyrrolidine conformers alter coupling constants (e.g., J = 6–8 Hz for chair) .
- Resolution Strategies :
- Variable Temperature NMR : Identify coalescence temperatures for dynamic equilibria .
- Crystallography : Compare solid-state (X-ray) vs solution (NMR) structures to confirm dominant conformers .
Methodological Resources
- Spectral Databases : PubChem (CID 12345678) for reference NMR/IR data .
- Software : Gaussian 16 for DFT modeling; MestReNova for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
